2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the allyl group: This step might involve allylation reactions using allyl halides and suitable catalysts.
Attachment of the dichlorophenyl group: This can be done through nucleophilic substitution reactions.
Thioether formation: This involves the reaction of a thiol with an appropriate electrophile.
Acetamide formation: This step might involve the reaction of an amine with an acylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the triazole ring or the dichlorophenyl group, potentially leading to the formation of reduced analogs.
Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents might include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution: Reagents might include halides, sulfonates, or other electrophiles/nucleophiles under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could yield alcohols or amines.
Scientific Research Applications
2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide might have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological processes.
Medicine: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, or other fine chemicals.
Mechanism of Action
The mechanism of action of 2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide would depend on its specific biological target. Potential mechanisms might include:
Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor modulation: It might act as an agonist or antagonist at specific receptors.
Signal transduction interference: The compound might interfere with specific signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(p-tolyl)acetamide: Similar structure but with a different substitution pattern on the aromatic ring.
2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide: Another isomer with a different substitution pattern.
Uniqueness
The uniqueness of 2-((4-Allyl-5-(((3,4-dichlorophenyl)amino)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide might lie in its specific substitution pattern, which could confer unique biological activity or chemical reactivity compared to its isomers or analogs.
Properties
CAS No. |
540498-32-6 |
---|---|
Molecular Formula |
C21H21Cl2N5OS |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-[[5-[(3,4-dichloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C21H21Cl2N5OS/c1-3-10-28-19(12-24-15-8-9-16(22)17(23)11-15)26-27-21(28)30-13-20(29)25-18-7-5-4-6-14(18)2/h3-9,11,24H,1,10,12-13H2,2H3,(H,25,29) |
InChI Key |
VZNWARONFXOPGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.